4-butoxy-N-(3-cyanothiophen-2-yl)benzamide
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Overview
Description
4-butoxy-N-(3-cyanothiophen-2-yl)benzamide is a synthetic organic compound characterized by the presence of a butoxy group, a cyanothiophene moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-N-(3-cyanothiophen-2-yl)benzamide typically involves the reaction of 3-cyanothiophene-2-amine with 4-butoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for mixing, heating, and purification .
Chemical Reactions Analysis
Types of Reactions: 4-butoxy-N-(3-cyanothiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The benzamide and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzamides or thiophenes depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(3-cyanothiophen-2-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyanothiophene moiety may play a crucial role in binding to these targets, while the benzamide structure could influence the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
- 4-butoxy-N-(2-cyanothiophen-3-yl)benzamide
- 4-butoxy-N-(3-cyanothiophen-2-yl)acetamide
- 4-butoxy-N-(3-cyanothiophen-2-yl)benzenesulfonamide
Comparison: 4-butoxy-N-(3-cyanothiophen-2-yl)benzamide is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for further research .
Properties
IUPAC Name |
4-butoxy-N-(3-cyanothiophen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-2-3-9-20-14-6-4-12(5-7-14)15(19)18-16-13(11-17)8-10-21-16/h4-8,10H,2-3,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVRAXOJSMTOIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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